molecular formula C18H17N3O2S B11656120 4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline

4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline

Cat. No.: B11656120
M. Wt: 339.4 g/mol
InChI Key: LTDIXYZHOBMHDF-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline is a synthetic small molecule based on the quinazoline scaffold, a structure recognized for its significant potential in medicinal chemistry and biochemical research. This compound is offered exclusively for laboratory research purposes. The core quinazoline structure is a privileged scaffold in drug discovery, with numerous derivatives established as potent inhibitors of various protein kinases. Substitutions at the 2, 4, 6, and 7 positions of the quinazoline ring are known to critically influence its pharmacological activity and selectivity. The specific substitution pattern of this compound—featuring methyl groups at the 4, 6, and 7 positions and a (4-nitrobenzyl)sulfanyl group at the 2-position—suggests its potential utility as a key intermediate or investigational tool in the development of targeted therapies. Research into similar 4-anilinoquinazoline and 2,4,6-trisubstituted quinazoline derivatives has demonstrated promising anticancer activity , primarily through mechanisms such as the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a validated target in cancers like non-small cell lung cancer and breast cancer. The presence of the sulfanyl group also offers a handle for further synthetic modification, making it a versatile building block for creating compound libraries for high-throughput screening. Primary Research Applications: This compound is suited for use in: 1) Medicinal Chemistry : Serving as a synthetic intermediate or lead compound for the design and synthesis of novel kinase inhibitors. 2) Biochemical Assays : Investigating mechanisms of enzyme inhibition and structure-activity relationships (SAR) against specific biological targets. 3) Cell-based Studies : Exploring anti-proliferative effects and induction of apoptosis in various human cancer cell lines. Disclaimer: This product is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

4,6,7-trimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline

InChI

InChI=1S/C18H17N3O2S/c1-11-8-16-13(3)19-18(20-17(16)9-12(11)2)24-10-14-4-6-15(7-5-14)21(22)23/h4-9H,10H2,1-3H3

InChI Key

LTDIXYZHOBMHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 7 can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-nitrophenylmethylthiol, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methyl groups and the sulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Alkyl halides, thiols, and bases like sodium hydroxide.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Quinazolines: Various substituted quinazolines can be formed through nucleophilic substitution reactions.

Scientific Research Applications

The compound exhibits a range of pharmacological properties, including:

  • Antitumor Activity : It has shown significant cytotoxic effects against various cancer cell lines, including prostate and gastric cancers. Studies report IC50 values indicating potent activity against these cell types .
  • Antimicrobial Properties : Quinazoline derivatives are known for their antimicrobial activities. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong inhibition .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against prostate and gastric cancer cell lines. The compound's IC50 values indicate potent activity, making it a promising candidate for further development in cancer therapy .
  • Mechanistic Studies : Research has shown that the compound's ability to induce apoptosis correlates with increased ROS production and activation of caspase pathways. These findings support its potential as an anticancer agent .
  • Comparative Efficacy : Studies comparing this compound with other known quinazoline derivatives revealed superior selectivity and potency against specific cancer types. This suggests that it may be more effective in targeting certain tumors than existing treatments .

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key biological pathways. The quinazoline core can also bind to specific receptors, modulating their activity and affecting downstream signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazoline Derivatives

The structural and functional attributes of 4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline are compared below with related compounds, focusing on substituent effects, synthesis, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Key Steps Pharmacological Notes
This compound 4,6,7-Trimethyl; 2-[(4-nitrobenzyl)sulfanyl] C₁₈H₂₁N₃O₂S 343.45* Demethylation, reductive cyclization, nitrobenzyl coupling Increased lipophilicity may enhance membrane permeability; nitro group may confer redox activity .
4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline 4-Cyclohexylamino; 2-[(4-nitrobenzyl)sulfanyl] C₂₁H₂₃N₅O₂S 417.51* Dimroth rearrangement, amine-isothiocyanate coupling Cyclohexylamino group may improve target affinity; sulfanyl linkage enhances stability .
4,6-Dichloro-2-(4-fluorophenyl)quinazoline 4,6-Dichloro; 2-(4-fluorophenyl) C₁₄H₈Cl₂FN₂ 291.99 (exact mass) Halogenation, Suzuki-Miyaura coupling Halogens increase electrophilicity; fluorophenyl enhances bioavailability .
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazoline 2,6,8-Aryl; fused imidazole Varies Varies Aldehyde-amine condensation, cyclization Imidazole fusion expands π-conjugation, potentially boosting DNA intercalation .

Notes:

  • Molecular Weight : Calculated values (*) are based on structural formulae; exact masses for some compounds (e.g., C₁₄H₈Cl₂FN₂) are experimentally verified .
  • Nitrobenzylsulfanyl group: The nitro (-NO₂) moiety may act as a hydrogen-bond acceptor or participate in redox reactions, while the sulfanyl (-S-) linker improves solubility compared to thioether derivatives . Halogenation (e.g., Cl, F): Enhances electrophilicity and binding to electron-rich biological targets (e.g., kinases) .

Pharmacological Implications

While direct data on the target compound’s bioactivity is absent in the provided evidence, inferences can be drawn:

  • Anticancer Potential: Nitro groups in related compounds (e.g., 4-nitrobenzyl derivatives) are associated with hypoxia-selective cytotoxicity, as nitroreductase enzymes in hypoxic tumors reduce -NO₂ to reactive radicals .

Biological Activity

4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
IUPAC Name This compound
InChI Key GEYABRZNOJYFSR-UHFFFAOYSA-N

The biological activity of this compound involves several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S-phase in various cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis by increasing intracellular reactive oxygen species (ROS) levels, which can lead to cellular stress and death.
  • Target Interaction : The nitrophenyl group participates in electron transfer reactions, while the quinazoline core interacts with various enzymes and receptors. The sulfanyl group enhances binding affinity to molecular targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines:

  • Prostate Cancer (PC-3) : In vitro studies indicate a notable reduction in cell viability.
  • Lung Cancer (A549) : The compound showed effective inhibition of cell proliferation.
  • Gastric Cancer (MGC-803) : Significant cytotoxicity was observed.
  • Esophageal Cancer (Eca-109) : Enhanced apoptosis was reported .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models .

Case Studies

  • Cytotoxicity Evaluation :
    A study conducted on various cancer cell lines demonstrated that this compound had IC50 values ranging from 10 to 20 µM across different types of cancer cells. This indicates a potent anticancer effect compared to standard chemotherapy agents .
  • Mechanistic Studies :
    In mechanistic studies involving prostate cancer cells, it was found that the compound significantly increased ROS levels and induced apoptosis through both intrinsic and extrinsic pathways. The study highlighted the importance of the sulfanyl group in enhancing the apoptotic effect by facilitating interactions with cellular targets .

Q & A

Q. What are the critical steps in synthesizing 4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline, and how can purity be optimized?

The synthesis typically involves:

  • Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.
  • Sulfanyl group introduction : Reaction with 4-nitrobenzyl mercaptan via nucleophilic substitution or thiol-quinazoline coupling.
  • Methylation : Selective methylation at positions 4, 6, and 7 using methylating agents like methyl iodide in the presence of a base. Optimization : Control reaction temperature (e.g., 60–80°C for sulfanylation), use polar aprotic solvents (e.g., DMF), and purify via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns (¹H NMR for methyl groups, ¹³C NMR for quinazoline backbone).
  • HRMS : Validate molecular formula and isotopic patterns.
  • IR spectroscopy : Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, sulfanyl stretch at ~2550 cm⁻¹) .

Q. What are common biological targets for quinazoline derivatives with sulfanyl substituents?

These compounds often target enzymes (e.g., kinases, dihydrofolate reductase) or receptors (e.g., adenosine receptors) due to their planar heterocyclic core and electron-rich sulfanyl group, which facilitate π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for structurally similar quinazoline derivatives?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., nitro vs. methoxy groups) using a standardized assay (e.g., IC₅₀ determination).
  • Assay validation : Ensure consistent cell lines, incubation times, and controls. For example, conflicting cytotoxicity data may arise from varying cell permeability or off-target effects .
  • Computational docking : Model interactions with target proteins (e.g., molecular dynamics simulations) to explain activity variations .

Q. What strategies optimize the yield of sulfanyl group introduction in quinazoline derivatives?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst optimization : Employ copper(I) iodide or palladium catalysts for efficient thiol-quinazoline coupling.
  • Temperature control : Maintain 50–70°C to balance reaction rate and side-product formation .

Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the 4-nitrobenzyl moiety to enhance aqueous solubility.
  • Metabolic blocking : Replace labile methyl groups with trifluoromethyl or cyclopropyl substituents to reduce oxidative metabolism.
  • Prodrug strategies : Mask the sulfanyl group as a disulfide for targeted release .

Methodological Considerations

Q. What analytical methods are suitable for monitoring reaction progress during synthesis?

  • HPLC : Track intermediate formation and purity using a C18 column and UV detection (λ = 254 nm).
  • TLC : Rapidly assess reaction completion with silica plates and iodine visualization .

Q. How should researchers address conflicting crystallography and NMR data for structural confirmation?

  • Cross-validate techniques : Compare X-ray crystallography (for absolute configuration) with NOESY NMR (for spatial proximity of substituents).
  • Dynamic effects : Account for conformational flexibility in solution vs. solid state by performing variable-temperature NMR .

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